Computed Lipophilicity (XLogP3) Compared with the Closest 2‑Aryl Isoindol‑1‑imine Analogs
The target compound exhibits a computed XLogP3 of 4.1, which is 1.3–1.6 log units higher than the 2‑phenyl analog (XLogP3 ≈ 2.8) and the 2‑(4‑methoxyphenyl) analog (XLogP3 ≈ 2.5) [1] [2]. This difference places the phenoxyphenyl derivative in a distinctly more lipophilic space, predicting altered passive membrane permeability, plasma protein binding, and chromatographic retention when compared with the simpler 2‑aryl congeners.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine: XLogP3 ≈ 2.8; 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine: XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 = +1.3 to +1.6 log units (target more lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For medicinal chemistry campaigns, a log P shift of >1 unit usually translates into a measurable difference in off‑target binding, solubility, and metabolic stability, meaning the target compound cannot be replaced by the simpler phenyl or methoxyphenyl analogs in a structure–activity relationship study without risk of confounding physicochemical contribution.
- [1] PubChem Compound Summary for CID 3858905, 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3858905 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for 2-phenyl-2,3-dihydro-1H-isoindol-1-imine (ZINC00361148). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
